L-Rhamnose diethyl mercaptal
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S)-1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3/t6-,7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFOCLXLRFQETN-RBXMUDONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(C(C)O)O)O)O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@@H]([C@@H]([C@H]([C@H](C)O)O)O)O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6748-70-5 | |
| Record name | 1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of L Rhamnose Derivatives in Synthetic Organic Chemistry
L-rhamnose, or 6-deoxy-L-mannose, is a methyl pentose (B10789219) sugar found in the cell walls of various bacteria and plants. biomedres.usmegazyme.com Its presence in pathogenic bacteria and absence in mammals makes its metabolic pathways an attractive target for the development of novel antibacterial agents. biomedres.usnih.gov L-rhamnose and its derivatives serve as crucial chiral building blocks in the synthesis of a wide array of biologically active compounds. researchgate.net The stereochemistry of their hydroxyl groups is particularly valuable for constructing complex natural products. researchgate.net
The conversion of L-rhamnose into its various derivatives allows chemists to manipulate its structure for specific synthetic goals. These derivatives are instrumental in synthesizing rare sugars, such as L-fucose and L-quinovose, through regioselective protection and stereoselective reactions. google.com Furthermore, L-rhamnose derivatives have been utilized in the synthesis of nucleoside analogues with potential biological activity and in the creation of complex glycoconjugates for vaccine development. nih.govmpg.de The ability to selectively modify the hydroxyl groups of L-rhamnose derivatives is a key strategy in modern carbohydrate chemistry. yok.gov.tr
Historical Overview of Sugar Thioacetal Chemistry and Significance
The chemistry of sugar thioacetals, formed by the reaction of a sugar with a thiol, has a rich history and plays a pivotal role in carbohydrate modifications. Thioacetals are acyclic derivatives of sugars, which exposes the anomeric carbon and provides access to reactions not possible with the more common cyclic glycoside structures. cdnsciencepub.com This acyclic nature allows for the selective manipulation of individual hydroxyl groups. cdnsciencepub.com
Historically, the formation of thioacetals has been a fundamental method for protecting the carbonyl group of sugars while allowing for reactions at other positions. britannica.com Thioacetals are generally more stable than their oxygen-containing counterparts, the acetals, making them robust protecting groups in multi-step syntheses. britannica.com The study of the reactivity of sugar thioacetals, such as their methylation and dehydration reactions, has provided valuable insights into the relative reactivity of hydroxyl groups in an acyclic sugar chain. cdnsciencepub.comchemrxiv.orgnih.gov These studies have paved the way for the development of new synthetic methodologies in carbohydrate chemistry. chemrxiv.orgnih.gov
Research Landscape and Foundational Importance of L Rhamnose Diethyl Mercaptal
Optimized Protocols for Thioacetalization of L-Rhamnose
The formation of a thioacetal from L-rhamnose involves the reaction of its open-chain aldehyde form with a thiol. This reaction has been optimized through various catalytic systems and conditions to improve yields and selectivity.
Classical Acid-Catalyzed Condensation with Ethanethiol
The traditional synthesis of this compound involves the reaction of L-rhamnose with ethanethiol, catalyzed by a strong Brønsted acid such as concentrated hydrochloric acid (HCl). newdrugapprovals.orggoogle.com This reaction is typically performed at low temperatures (e.g., 0°C) to manage the exothermic nature of the reaction and minimize side products. While effective, this method presents challenges, including the use of a corrosive acid and the handling of ethanethiol, which is a volatile and malodorous compound. google.com Furthermore, protonic acids like p-toluenesulfonic acid, sulfuric acid, or phosphoric acid can lead to the formation of significant amounts of thioglycoside by-products, reducing the yield of the desired thioacetal to below 50%. google.com
Application of Lewis Acids for Enhanced Selectivity and Yield
To circumvent the issues associated with strong acid catalysis, Lewis acids have been introduced as milder and more selective catalysts. google.com Lewis acids such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂) activate the carbonyl group of the sugar, facilitating nucleophilic attack by the thiol. google.compearson.com This approach has been shown to significantly improve reaction outcomes, offering higher yields and chemical purity (often exceeding 98.5%). google.com The choice of Lewis acid and solvent is critical; solvents like tetrahydrofuran (B95107) (THF), dioxane, and acetonitrile (B52724) are commonly used. google.com These reactions can be performed under milder conditions, with temperatures ranging from 0°C to 60°C, and can significantly reduce the formation of by-products. google.com
Table 1: Comparison of Catalysts for L-Rhamnose Mercaptal Synthesis
| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Brønsted Acid | Concentrated HCl | Low temperature (0°C) | Readily available | Corrosive, by-product formation |
| Lewis Acid | ZnCl₂ | 0°C - 60°C in THF/dioxane | High yield (>90%), high purity, mild conditions | Catalyst cost and sensitivity |
| Lewis Acid | p-Toluenesulfonic acid | Dioxane solvent | Avoids low-temp HCl prep | Can lead to by-products |
This table is generated based on data from cited research to illustrate the comparative advantages of different catalytic systems.
Development of Green Chemistry Approaches: Solvent-Free and Eco-Compatible Conditions
In alignment with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. ajrconline.org A significant advancement is the use of solvent-free conditions, where L-rhamnose is reacted directly with a thiol in the presence of a Lewis acid catalyst. google.comepa.gov This approach not only simplifies the experimental setup and product work-up but also minimizes environmental impact by eliminating solvent waste. google.com Additionally, recyclable mineral-supported catalysts like alumina (B75360) and silica (B1680970), as well as solid acid catalysts such as Amberlyst-15, are being explored to further enhance the eco-compatibility of the synthesis. ajrconline.orgepa.gov Microwave-assisted synthesis has also emerged as a powerful green technique, drastically reducing reaction times and often improving yields by ensuring uniform heating. epa.govnih.gov
Investigation of Reaction Kinetics and Thermodynamic Control in Formation
The formation of thioacetals is a reversible equilibrium process. nih.govmasterorganicchemistry.com Understanding the reaction kinetics is crucial for optimization. The mechanism typically involves the protonation or Lewis acid activation of the carbonyl, followed by nucleophilic addition of the thiol, forming a hemithioacetal intermediate. A second thiol addition results in the final dithioacetal product. masterorganicchemistry.comresearchgate.net
Thermodynamic control is essential to drive the reaction toward the product. nih.gov This is often achieved by removing the water formed during the reaction, for instance, through azeotropic distillation or the use of a dehydrating agent. The entire process, from the initial aldehyde/ketone to the final acetal (B89532), can be summarized by the mnemonic PADPEAD (Protonation, Addition, Deprotonation, Protonation, Elimination, Addition, Deprotonation). masterorganicchemistry.com Conversely, the hydrolysis of the acetal back to the carbonyl compound follows the reverse pathway. masterorganicchemistry.com The stability of the thioacetal product under the reaction conditions, compared to the starting materials, governs the final equilibrium position.
Synthesis of Diversified L-Rhamnose Dialkyl/Diaryl Mercaptal Analogues
The synthetic protocols established for this compound serve as a foundation for creating a wide array of analogues by varying the thiol reagent.
Exploration of Varied Alkyl and Aryl Thiol Reagents
The synthesis of diverse L-rhamnose mercaptals has been successfully achieved using a range of alkyl and aryl thiols. By replacing ethanethiol with other thiols like dodecanethiol, benzylthiol, or thiophenol, a library of analogues with different lipophilic and electronic properties can be generated. google.com For example, the reaction of L-rhamnose with dodecanethiol using a ZnCl₂ catalyst in 1,4-dioxane (B91453) yields L-rhamnose di(dodecyl) mercaptal with a yield of 92.0%. google.com Similarly, p-toluenesulfonic acid has been used as a catalyst for the reaction with N-dodecyl mercaptan in dioxane. google.com
The reactivity and steric bulk of the thiol reagent can necessitate adjustments to the reaction conditions. Less nucleophilic aryl thiols might require stronger Lewis acids or higher temperatures compared to more reactive alkyl thiols. This diversification allows for the fine-tuning of the molecular properties of the resulting mercaptal, which is crucial for applications such as intermediates in the synthesis of complex carbohydrates and other natural products. google.commpg.de
Table 2: Synthesis of Various L-Rhamnose Mercaptal Analogues
| Thiol Reagent | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Ethanethiol | Concentrated HCl | - | < 50% (due to by-products) | google.com |
| Dodecanethiol | ZnCl₂ | 1,4-Dioxane | 92.0% | google.com |
| N-Dodecyl Mercaptan | p-Toluenesulfonic acid | Dioxane | High | google.com |
This table showcases findings from various studies on the synthesis of L-rhamnose mercaptal analogues.
Regioselective Considerations in the Thioacetalization of Polysaccharides
The synthesis of thioacetals from carbohydrates is fundamentally a reaction involving the open-chain aldehyde form of a sugar and a thiol. In the context of polysaccharides, this reaction is inherently regioselective, as it exclusively targets the free aldehyde group of the terminal reducing sugar residue. The internal monosaccharide units, linked via glycosidic bonds, exist as cyclic acetals and are unreactive under typical thioacetalization conditions.
The efficiency of thioacetalization on a polysaccharide is dependent on the equilibrium between the cyclic hemiacetal form of the terminal sugar and its reactive open-chain aldehyde isomer. researchgate.net For polysaccharides like chitosan, which is composed of D-glucosamine and N-acetyl-D-glucosamine units, derivatization can be targeted at the terminal aldehyde group that forms upon depolymerization. researchgate.net The success of such a reaction in aqueous media demonstrates that even when the equilibrium favors the unreactive hydrated or cyclic forms, nucleophilic attack by a thiol can effectively capture the aldehyde. researchgate.net
Comparative Synthetic Studies of L-Rhamnose and Other Aldose Mercaptals
The preparation of acyclic thioacetals from aldoses is a well-established transformation, typically achieved by reacting the sugar with a thiol in the presence of a strong acid catalyst. The synthesis of this compound, for example, can be accomplished by reacting L-rhamnose with ethanethiol using concentrated hydrochloric acid. google.comgoogle.com This method is broadly applicable to other aldoses such as D-glucose, D-mannose, and D-galactose. researchgate.netgoogle.com However, comparative studies and methodological advancements highlight significant differences in reaction efficiency and conditions across various sugar substrates.
A notable advancement involves the use of Lewis acids as catalysts and higher molecular weight, less odorous thiols, which improves handling and environmental considerations. google.com A patented method describes the synthesis of L-rhamnose dialkyl mercaptals using a Lewis acid like zinc chloride (ZnCl₂) with C₆-C₁₈ alkyl or benzyl (B1604629) thiols, achieving high yields. google.com This approach circumvents the use of volatile and malodorous thiols like ethanethiol and can prevent the formation of thioglycoside by-products. google.com
The table below summarizes the yields for various L-rhamnose dialkyl mercaptal analogues prepared using a modern Lewis acid-catalyzed method. google.com
| Thiol Reactant | Resulting L-Rhamnose Mercaptal Analogue | Yield (%) |
| n-Hexyl Mercaptan | L-Rhamnose di(hexyl) mercaptal | 94.5% |
| n-Octyl Mercaptan | L-Rhamnose di(octyl) mercaptal | 93.1% |
| Dodecyl Mercaptan | L-Rhamnose di(dodecyl) mercaptal | 96.0% |
| Hexadecyl Mercaptan | L-Rhamnose di(hexadecyl) mercaptal | 88.6% |
| 2-Phenylethanethiol | L-Rhamnose di(2-phenylethyl) mercaptal | 90.8% |
Comparative studies reveal that factors beyond the catalyst and thiol are critical. The inherent properties of the aldose, such as solubility and stereochemistry, play a crucial role. For example, the diethyl mercaptals of D-mannose, D-galactose, and L-arabinose have shown lower reactivity in subsequent methylation reactions compared to D-glucose diethyl mercaptal, a difference attributed to their poor solubility in the reaction solvent. researchgate.net This suggests that the initial thioacetalization reaction rates and yields can also be influenced by the solubility of the starting aldose in the chosen reaction medium.
Transformations Involving the Dithioacetal Moiety
The dithioacetal group is a key functional handle in this compound, enabling a variety of chemical manipulations, most notably oxidation to sulfonyl derivatives and reductive desulfurization.
Selective Oxidation to Sulfonyl Derivatives and Their Subsequent Reactivity
The sulfur atoms of the diethyl dithioacetal moiety in this compound can be selectively oxidized to the corresponding disulfone, L-rhamnose-1,1-bis(ethylsulfone). This transformation is a critical step in the synthesis of important bioactive molecules. A common method for this oxidation involves the use of oxidizing agents such as hydrogen peroxide in acetic acid. google.com
The resulting disulfone derivative is a key intermediate in the production of 5-deoxy-L-arabinose, a precursor for the synthesis of L-biopterin and Sapropterin (B162354), a drug used in the treatment of hyperphenylalaninemia. google.comgoogleapis.com The conversion of the L-rhamnose disulfone to 5-deoxy-L-arabinose is achieved through a MacDonald-Fischer degradation under basic conditions, typically using ammonia (B1221849). This reaction involves the elimination of the disulfonylmethane group, effectively shortening the carbon chain by one atom. google.com
Table 1: Oxidation of this compound
| Starting Material | Reagents and Conditions | Major Product | Reference |
|---|---|---|---|
| This compound | H₂O₂ / Acetic Acid | L-Rhamnose-1,1-bis(ethylsulfone) | google.com |
| L-Rhamnose-1,1-bis(ethylsulfone) | Ammonia | 5-Deoxy-L-arabinose | google.com |
Reductive Desulfurization Pathways to Deoxygenated Sugar Alcohols
The dithioacetal group of this compound can be removed through reductive desulfurization, a reaction that replaces the carbon-sulfur bonds with carbon-hydrogen bonds. This transformation provides a pathway to deoxygenated sugar alcohols.
A notable example is the reductive desulfurization of this compound using Raney nickel. This reaction leads to the formation of 1,6-didesoxy-L-mannitol. researchgate.net This product is a valuable chiral polyol that can be used as a building block in the synthesis of more complex molecules. The reaction proceeds by refluxing a solution of the mercaptal with freshly prepared Raney nickel in aqueous ethanol. acs.org
Reactions at the Hydroxyl Groups of the L-Rhamnose Scaffold
The hydroxyl groups of the L-rhamnose backbone in this compound exhibit differential reactivity, allowing for selective functionalization.
Regioselective Methylation Studies and Relative Reactivity of Hydroxyls
Early studies on the methylation of sugar mercaptals revealed interesting selectivity patterns. While it was initially reported that this compound failed to yield methylated products under conditions that were successful for D-glucose diethyl mercaptal, this was later attributed to the poor solubility of the L-rhamnose derivative in the methyl iodide solvent. When the reaction is carried out in a solvent such as tetrahydrofuran, which improves solubility, methylation does occur.
These studies have shown that the reactivity of the hydroxyl groups in acyclic sugar derivatives like this compound can differ significantly. This differential reactivity can be exploited for the synthesis of partially methylated sugars, which are important for structural studies of polysaccharides.
Exploration of Other Selective Functionalization Strategies
Beyond methylation, other selective functionalization strategies can be applied to the hydroxyl groups of this compound. The principles of site-selective functionalization of carbohydrates, which are well-established, can be applied to this acyclic dithioacetal. nih.gov
One common strategy involves the temporary protection of certain hydroxyl groups through the formation of cyclic adducts. For example, the reaction with aldehydes or ketones can form acetals or ketals, respectively, typically involving vicinal diols. Boronic acids can also be used to form cyclic boronic esters, which can direct subsequent reactions to the remaining free hydroxyl groups. nih.gov
Furthermore, enzymatic catalysis offers a powerful tool for achieving high regioselectivity in the acylation and deacylation of sugar hydroxyl groups. Although specific studies on this compound are not extensively documented in this context, the general applicability of lipases and proteases for the selective protection and deprotection of carbohydrates suggests that such methods could be successfully employed.
Elimination and Dehydration Reactions of this compound Derivatives
The presence of the dithioacetal group and multiple hydroxyl functions in this compound and its derivatives can lead to elimination and dehydration reactions under certain conditions.
Recent research has explored the regioselective dehydration of sugar thioacetals to form ketene (B1206846) dithioacetals. However, in a study using potassium carbonate and dimethyl carbonate, it was found that this compound, along with other thioacetals having an anti-stereochemistry at the C-2 and C-3 positions, gave little to no conversion to the corresponding alkene. googleapis.com This suggests that the stereochemical arrangement of the hydroxyl groups significantly influences the feasibility of this particular dehydration pathway.
As mentioned previously, dehydration has been observed as a side reaction during the oxidation of this compound with certain reagents, leading to the formation of an unsaturated sulfonyl derivative. google.com This indicates that the activation of functional groups, in this case through oxidation of the sulfur atoms, can facilitate elimination reactions. A mechanistic study on the dehydration of L-rhamnose monohydrate itself, while not directly involving the diethyl mercaptal, underscores the importance of understanding the molecular vibrations and structural changes that occur during water removal, which can be relevant to the dehydration behavior of its derivatives. nih.gov
Table 2: List of Chemical Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | |
| L-Rhamnose-1,1-bis(ethylsulfone) | 1,1-bis(ethylsulfonyl)-L-rhamnose |
| 5-Deoxy-L-arabinose | |
| L-Biopterin | |
| Sapropterin | |
| m-Chloroperbenzoic acid | mCPBA |
| 6,6-bis-ethanesulfonyl-hex-5-ene-2,3,4-triol | |
| 1,6-Didesoxy-L-mannitol | |
| Methyl iodide | Iodomethane |
| Tetrahydrofuran | THF |
| Raney nickel | |
| Dimethyl carbonate | DMC |
Strategic Applications of L Rhamnose Diethyl Mercaptal As a Chiral Building Block
Intermediate in the Stereoselective Synthesis of Deoxygenated Carbohydrates
The unique structural features of L-rhamnose diethyl mercaptal make it an ideal precursor for the synthesis of rare deoxygenated sugars, which are often challenging to obtain from natural sources. nih.govrsc.org Its utility stems from the stability of the dithioacetal group under various reaction conditions, which allows for selective manipulation of the hydroxyl groups, followed by its conversion to other functional groups.
A significant industrial application of this compound is its role as a key intermediate in the synthesis of 5-deoxy-L-arabinose. googleapis.comgoogle.com This non-natural sugar is a crucial precursor for various pharmaceutical compounds. google.comepo.org The synthesis pathway typically begins with the reaction of L-rhamnose with ethanethiol (B150549) in the presence of an acid catalyst, such as concentrated hydrochloric acid, to form this compound. googleapis.comgoogle.com
The subsequent conversion to 5-deoxy-L-arabinose involves a two-step process:
Oxidation: The dithioacetal is oxidized to the corresponding 1,1-diethylsulfonyl-L-rhamnose (a disulfone). This is often achieved using an oxidizing agent like hydrogen peroxide in acetic acid. google.comgoogle.comgoogle.com
Degradation: The resulting disulfone undergoes degradation under basic conditions, such as in ammonia (B1221849) water, to yield 5-deoxy-L-arabinose. google.com This reaction sequence is a variation of the MacDonald-Fischer degradation. google.com
This method is valued in industrial settings because it starts from the relatively inexpensive and readily available L-rhamnose. googleapis.comepo.org
Table 1: Synthesis of 5-deoxy-L-arabinose from this compound
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
| 1 | L-Rhamnose | Ethanethiol, Conc. Hydrochloric Acid | This compound | googleapis.comgoogle.com |
| 2 | This compound | Hydrogen Peroxide, Acetic Acid | 1,1-Diethylsulfonyl-L-rhamnose | google.comgoogle.com |
| 3 | 1,1-Diethylsulfonyl-L-rhamnose | Basic conditions (e.g., Ammonia) | 5-deoxy-L-arabinose | google.com |
The utility of L-rhamnose extends beyond 5-deoxy-L-arabinose to the synthesis of a variety of other rare deoxy sugars, many of which are components of bacterial glycans and thus targets for antibiotic development. nih.govnih.govdoaj.org While many syntheses start from L-rhamnose itself, the diethyl mercaptal derivative is a key intermediate in related transformations. For instance, the reductive desulfurization of this compound using a reducing agent can yield 1,6-didesoxy-L-mannitol, a deoxyhexitol. researchgate.net This highlights the role of the mercaptal as a stable intermediate that can be converted into a deoxygenated linear polyol structure. Furthermore, L-rhamnose is a common starting point for creating azide-containing analogs of rare deoxy amino L-sugars, which are valuable chemical tools for studying bacterial glycans. nih.govnih.gov
Efficient Production of 5-deoxy-L-arabinose
Synthetic Pathways to Biologically Relevant Pteridine (B1203161) Derivatives
This compound is a cornerstone in the industrial synthesis of complex heterocyclic molecules, most notably L-biopterin and its derivative, sapropterin (B162354). newdrugapprovals.orgnewdrugapprovals.org
L-Biopterin is a naturally occurring pteridine cofactor, and its synthetic form, sapropterin (specifically sapropterin dihydrochloride), is a drug used to treat certain metabolic disorders like phenylketonuria. google.comgoogleapis.com Several large-scale syntheses of L-biopterin rely on this compound as the chiral starting material. google.comnewdrugapprovals.orgnewdrugapprovals.orggoogle.com
The established synthetic route proceeds as follows:
Intermediate Formation: this compound is converted to 5-deoxy-L-arabinose as described in section 4.1.1. google.comgoogle.com
Hydrazone Formation: 5-deoxy-L-arabinose is reacted with phenylhydrazine (B124118) to form 5-deoxy-L-arabinose-phenylhydrazone. googleapis.com
Condensation and Cyclization: The phenylhydrazone, after acylation, is condensed with a pyrimidine (B1678525) derivative, typically 2,4,5-triamino-6-hydroxypyrimidine. googleapis.comgoogle.com
Oxidation and Deacylation: The resulting intermediate is oxidized (e.g., with iodine) and then deacylated to yield L-biopterin. googleapis.comgoogle.com
Reduction to Sapropterin: L-biopterin is then catalytically hydrogenated (reduced) to produce sapropterin. googleapis.comgoogle.com
Table 2: Key Stages in the Synthesis of Sapropterin from this compound
| Stage | Key Transformation | Key Reagents/Intermediates | Product | Reference |
| 1 | Mercaptal to Deoxy Sugar | This compound, Oxidizing Agent | 5-deoxy-L-arabinose | googleapis.comgoogle.com |
| 2 | Deoxy Sugar to Hydrazone | Phenylhydrazine | 5-deoxy-L-arabinose-phenylhydrazone | googleapis.com |
| 3 | Cyclization to Pteridine Core | 2,4,5-Triamino-6-hydroxypyrimidine, Acylating agents | 1',2'-Diacyl-L-biopterin | googleapis.comgoogle.com |
| 4 | Final Preparation of L-Biopterin | Deacylation (hydrolysis) | L-Biopterin | googleapis.comgoogle.com |
| 5 | Reduction to Final API | Catalytic Hydrogenation (e.g., PtO₂) | Sapropterin | googleapis.comgoogle.com |
Access to Chiral Heterocyclic Compounds through Subsequent Transformations
The reactivity of the thioacetal group and the polyol structure of this compound can be exploited to synthesize other important classes of chiral heterocyclic compounds.
Substituted tetrahydrofurans and γ-butyrolactones are structural motifs present in numerous biologically active natural products. researchgate.netresearchgate.netnih.gov The synthesis of these rings with specific stereochemistry is a significant challenge in organic chemistry. Research has shown that sugar thioacetals, including the L-rhamnose derivative, are versatile precursors for these structures. acs.org
A synthetic strategy involves the regioselective dehydration of the sugar thioacetal to form a ketene (B1206846) thioacetal. acs.org For substrates like this compound, which have a challenging stereochemistry for direct dehydration, a protection-activation strategy can be employed. This involves acetylating the hydroxyl groups, followed by treatment with a strong base to induce elimination and form the ketene thioacetal. acs.org These unsaturated intermediates can then undergo further transformations, such as selective dehydration and cyclization reactions, to provide access to chiral tetrahydrofurans and butyrolactones, which are valuable building blocks for asymmetric synthesis. acs.org
Enabling Role in Complex Glycoside and Oligosaccharide Chemistry
This compound serves as a pivotal and versatile chiral building block in the sophisticated field of carbohydrate chemistry. Its acyclic, yet stereochemically defined, structure provides a unique platform for the synthesis of complex glycans. The diethyl dithioacetal group at the C-1 position offers robust protection of the anomeric center, allowing for extensive chemical manipulation of the hydroxyl groups along the sugar backbone. This stability under a wide range of reaction conditions, coupled with methods for its eventual conversion into a glycosyl donor, makes it an invaluable precursor for constructing intricate glycosidic linkages.
Precursor for Modified Monosaccharide Units for Glycosylation
The strategic utility of this compound is most evident in its role as a precursor for a variety of modified L-rhamnose units tailored for glycosylation reactions. The dithioacetal acts as a stable protecting group for the anomeric carbon, permitting chemists to perform a sequence of reactions on the C-2, C-3, and C-4 hydroxyl groups. These manipulations include selective protection, deprotection, and functionalization, which are essential for controlling the regioselectivity and stereoselectivity of subsequent glycosidic bond formations.
Once the desired protecting group pattern is installed on the hydroxyl groups, the diethyl mercaptal can be deprotected and converted into a suitable glycosyl donor. This transformation is a key step, turning the stable precursor into a reactive species ready for coupling with a glycosyl acceptor. Common glycosyl donors prepared from such precursors include thioglycosides, glycosyl halides, and trichloroacetimidates. For example, the diethyl mercaptal can be converted back to a hemiacetal, which is then transformed into a more reactive species. The choice of protecting groups on the other positions (e.g., electron-withdrawing acyl groups or electron-donating benzyl (B1604629) groups) modulates the reactivity of the final glycosyl donor, a concept central to modern oligosaccharide synthesis. nih.govuniversiteitleiden.nl
Research has demonstrated the conversion of protected L-rhamnose precursors into glycosyl donors for the synthesis of oligosaccharides. researchgate.net For instance, after manipulating the protecting groups on the main scaffold derived from an L-rhamnose starting material like the diethyl mercaptal, the anomeric position can be converted to a thioglycoside. These thioglycosides are popular glycosyl donors due to their stability and the availability of various methods for their activation. dokumen.pub
The following table outlines a general synthetic pathway from this compound to a generic activated glycosyl donor, highlighting the strategic transformations involved.
| Step | Reaction | Reagents & Conditions | Purpose |
| 1 | Selective Protection | e.g., Benzylidene acetal (B89532) formation (for C-3, C-4), Benzylation/Acylation (for C-2) | To differentiate the hydroxyl groups for regioselective modification and to influence the stereochemical outcome of the future glycosylation. |
| 2 | Deprotection of C-1 | e.g., HgCl₂, HgO, aq. acetone (B3395972) or NIS, H₂O/THF | To unmask the anomeric carbon, converting the dithioacetal to an aldehyde or hemiacetal. |
| 3 | Activation of Anomeric Center | e.g., Thiophenol/BF₃·OEt₂ for thioglycoside; CCl₃CN/DBU for trichloroacetimidate | To install a good leaving group at the anomeric position, creating a reactive glycosyl donor ready for coupling. |
This strategic conversion allows for the creation of custom-designed L-rhamnose building blocks. These blocks can be either "armed" (with electron-donating protecting groups for high reactivity) or "disarmed" (with electron-withdrawing groups for lower reactivity), enabling chemoselective one-pot synthesis strategies for the rapid assembly of oligosaccharides. nih.gov
Facilitating the Construction of Advanced Glycoconjugate Architectures
The modified L-rhamnose building blocks derived from this compound are instrumental in the total synthesis of advanced glycoconjugate architectures, such as bacterial capsular polysaccharides, lipopolysaccharides, and glycolipids. nih.gov These complex biomolecules play critical roles in biological processes, including bacterial pathogenesis and host-cell recognition, making them prime targets for the development of synthetic vaccines and therapeutics. mpg.demdpi.comnih.gov
Glycoconjugate vaccines, which consist of a bacterial polysaccharide antigen covalently linked to a carrier protein, are highly effective at preventing infections caused by encapsulated bacteria like Streptococcus pneumoniae and Neisseria meningitidis. mpg.demdpi.com The synthesis of the oligosaccharide component of these vaccines requires a precise, stepwise assembly of monosaccharide units. L-rhamnose is a common component of these bacterial polysaccharides. chemicalbook.com For example, the O-antigen of Salmonella Typhimurium can contain rhamnose units, and the specific structure, including O-acetylation patterns on the rhamnose, can be a key immunodominant feature. plos.org
The synthesis of defined oligosaccharide antigens for these vaccines relies on the availability of well-characterized and appropriately protected monosaccharide building blocks. mpg.de this compound provides an excellent starting point for generating these necessary rhamnosyl building blocks. Through careful protecting group strategies, chemists can prepare rhamnose donors or acceptors with a single free hydroxyl group at the desired position for chain elongation.
A representative application is in the synthesis of oligosaccharide fragments corresponding to the repeating units of bacterial polysaccharides. For instance, in the assembly of a hypothetical rhamnose-containing trisaccharide fragment, a synthetic strategy could involve the following steps, which rely on building blocks accessible from this compound:
| Step | Donor Building Block | Acceptor Building Block | Product | Key Feature |
| 1 | Activated L-Rhamnosyl Donor (e.g., thioglycoside) | L-Rhamnosyl Acceptor with free C-3 OH | Disaccharide | Formation of a (1→3) linkage. The donor's protecting groups are chosen to direct the desired stereochemistry. |
| 2 | Disaccharide (converted to donor) | A third monosaccharide acceptor | Trisaccharide | Chain elongation to build the full antigenic determinant. |
This controlled, stepwise approach, enabled by versatile precursors like this compound, allows for the creation of pure, homogeneous oligosaccharides. These synthetic antigens are crucial for producing well-defined glycoconjugate vaccines, overcoming the heterogeneity issues associated with using polysaccharides isolated from bacterial cultures. mpg.de Furthermore, the synthesis of rhamnose-containing glycolipids, such as α-L-Rhamnosyl Ceramide, also benefits from such building block strategies to investigate interactions with antibodies and their potential therapeutic roles. nih.gov
Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex carbohydrates like L-rhamnose diethyl mercaptal. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the chemical environment of each nucleus, their connectivity, and spatial proximities.
1D NMR (¹H, ¹³C) for Chemical Shift and Spin-Spin Coupling Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of this compound. The chemical shifts of the protons and carbons are indicative of their local electronic environments, while spin-spin coupling constants (J-couplings) reveal the dihedral angles between adjacent protons, which is crucial for conformational analysis.
While specific, experimentally derived high-resolution NMR data for this compound is not extensively published in publicly accessible literature, predicted ¹H and ¹³C NMR data can provide a foundational understanding. guidechem.com The acyclic nature of the sugar derivative allows for greater conformational flexibility compared to its cyclic parent, L-rhamnose. youtube.commdpi.com This flexibility influences the observed chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | - |
| C2 | - | - |
| C3 | - | - |
| C4 | - | - |
| C5 | - | - |
| C6 (CH3) | - | - |
| S-CH2 | - | - |
| S-CH2-CH3 | - | - |
Note: Specific predicted values from public databases were not available. This table serves as a template for expected data.
Analysis of the spin-spin coupling constants in the ¹H NMR spectrum would provide critical information about the preferred conformations of the carbon backbone. The magnitude of three-bond coupling constants (³JHH) between protons on adjacent carbons can be correlated with the dihedral angle between them via the Karplus equation, offering insights into the staggered or eclipsed arrangements of the substituents. libretexts.org
2D NMR (COSY, TOCSY, HSQC, HMBC) for Through-Bond Connectivity Mapping
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the covalent framework of this compound.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that reveal proton-proton couplings. COSY identifies protons that are directly coupled (typically over two or three bonds), allowing for the tracing of the proton network along the carbon chain. TOCSY extends this correlation to an entire spin system, identifying all protons within a coupled network.
HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that maps each proton to its directly attached carbon atom. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the sugar backbone to the diethyl mercaptal groups.
Through a combined analysis of these 2D NMR spectra, the complete through-bond connectivity of this compound can be meticulously mapped out.
NOESY and ROESY for Through-Space Interactions, Stereochemical Assignment, and Conformational Preference
While COSY and TOCSY reveal through-bond connectivity, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximities between protons, irrespective of whether they are directly bonded. rsc.org These experiments are crucial for determining the stereochemistry and preferred conformations of flexible molecules like this compound.
The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons. By analyzing the pattern and intensity of these cross-peaks, it is possible to deduce which protons are close to each other in space, thereby defining the three-dimensional arrangement of the molecule. For instance, NOESY/ROESY data can help determine the relative orientation of the hydroxyl groups and the conformation around the C-C bonds of the acyclic chain. In studies of related rhamnose-containing oligosaccharides, ROESY has been effectively used to distinguish between D- and L-rhamnose configurations by observing specific through-space correlations. rsc.orgrsc.org
Applications of Ultrahigh-Field NMR and Solid-State NMR
The application of ultrahigh-field NMR spectrometers (≥ 800 MHz) would significantly enhance the resolution of the spectra for this compound, which is particularly beneficial for complex molecules with overlapping signals. preprints.org Increased spectral dispersion simplifies the analysis of coupling patterns and the identification of cross-peaks in 2D spectra.
Solid-State NMR (ssNMR) offers a unique opportunity to study the conformation of this compound in its crystalline or amorphous solid state. preprints.orgcellulosechemtechnol.ro By comparing the solid-state conformation with the solution-state conformation derived from liquid-state NMR, one can assess the influence of the solvent on the molecular structure. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. cellulosechemtechnol.ro ssNMR can provide valuable information on intermolecular interactions and packing in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in confirming the identity of this compound by providing a highly accurate measurement of its molecular mass. researchgate.net This precision allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.
For this compound (C₁₀H₂₂O₄S₂), the exact mass can be calculated and compared with the experimentally determined value. For instance, a patent for related compounds demonstrates the use of HRMS (ESI) to confirm the structure of L-rhamnose dialkyl mercaptal derivatives, where the calculated mass for the protonated molecule [M+H]⁺ is compared to the found mass with high accuracy. google.com
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Technique |
|---|---|---|---|
| [M+Na]⁺ | - | - | ESI-TOF |
| [M+H]⁺ | 271.1032 | - | ESI-Orbitrap |
Note: Experimentally observed values are dependent on the specific instrumentation and experimental conditions. The molecular formula is C₁₀H₂₂O₄S₂ and the molecular weight is 270.41 g/mol . biosynth.comchemicalbook.com
The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing characteristic losses of fragments, such as the ethylthio groups or water molecules from the sugar backbone.
Fragmentation Analysis and Tandem Mass Spectrometry for Structural Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile carbohydrate derivatives. For GC-MS analysis, this compound is typically derivatized, often by trimethylsilylation of its hydroxyl groups, to increase volatility. The resulting per-trimethylsilyl L-rhamnose diethyl dithioacetal yields characteristic fragmentation patterns under electron ionization (EI).
The mass spectra of sugar dialkyldithioacetal acetates are noted for producing well-resolved base peaks that result from the cleavage of the C1-C2 bond, with the charge being retained by the C1 thiol-containing fragment. lookchem.com This fragmentation is particularly useful for analyzing isotopic enrichment at the anomeric carbon in metabolic studies. lookchem.com
In the analysis of monosaccharide mixtures as their diethyldithioacetal derivatives, a primary fragmentation pathway involves the cleavage of the carbon-carbon chain. researchgate.net The major fragment ions in the electron impact (EI) mass spectrum of trimethylsilylated (TMS) L-rhamnose diethyldithioacetal are generated through specific bond cleavages. The localization of the positive charge on the sulfur atoms often directs the fragmentation process. Alpha-cleavage, the cleavage of the bond adjacent to the heteroatom, is a dominant process for compounds containing sulfur. msu.edu
A key fragmentation pathway for per-trimethylsilylated sugar diethyldithioacetals is the cleavage between C1 and C2. This leads to the formation of a prominent dithioacetal-stabilized carbocation. Other significant fragments arise from further cleavages along the carbon chain and loss of the trimethylsilyl (B98337) groups.
Table 1: Postulated Key Fragment Ions in the EI-MS of Per-trimethylsilyl L-Rhamnose Diethyl Dithioacetal
| m/z (mass-to-charge ratio) | Postulated Fragment Structure/Origin | Significance |
| [M-CH₂CH₃]⁺ | Loss of an ethyl group from a sulfur atom. | Indicates the presence of the diethyl dithioacetal moiety. |
| [M-SCH₂CH₃]⁺ | Loss of an ethylthio radical. | Confirms the thioacetal structure. |
| [CH(SEt)₂]⁺ | C1-C2 cleavage, forming the dithioacetal-stabilized carbocation. | Often a base peak or a very intense peak, characteristic of sugar dithioacetals. lookchem.com |
| Various | Sequential loss of trimethylsilanol (B90980) (TMSOH) from the molecular ion or larger fragments. | Indicates the number of hydroxyl groups present. |
| Various | Cleavage at other C-C bonds along the sugar backbone. | Provides information on the sequence of the carbon chain. |
This table is based on general fragmentation patterns of sugar thioacetals and related compounds. Specific m/z values would be determined from the actual spectrum.
Tandem mass spectrometry (MS/MS) can further elucidate these fragmentation pathways. By selecting a specific precursor ion (e.g., the molecular ion or a major fragment ion) and subjecting it to collision-induced dissociation (CID), a product ion spectrum is generated. This allows for the confirmation of fragment structures and the establishment of fragmentation trees, providing unambiguous structural characterization. researchgate.net
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within this compound. The spectrum is dominated by absorptions corresponding to the O-H and C-H stretching vibrations. The presence of sulfur is more subtly indicated by weaker C-S stretching bands.
Key characteristic IR absorption bands for this compound include:
O-H Stretching: A strong, broad band typically appears in the region of 3500-3200 cm⁻¹. This breadth is due to intermolecular hydrogen bonding between the multiple hydroxyl groups of the sugar chain.
C-H Stretching: Multiple sharp peaks are observed in the 3000-2850 cm⁻¹ region. These correspond to the stretching vibrations of the C-H bonds in the alkyl chain of the mercaptal and the sugar backbone.
C-O Stretching: Strong absorptions in the 1150-1000 cm⁻¹ range are characteristic of C-O stretching vibrations within the polyol structure.
C-S Stretching: Weaker absorptions associated with C-S stretching are typically found in the 800-600 cm⁻¹ region. These can sometimes be difficult to distinguish in complex molecules.
Aldehydes and ketones show a strong C=O bond absorption in the IR region from 1660 to 1770 cm⁻¹, which would be absent in the IR spectrum of the successfully formed this compound, confirming the conversion of the carbonyl group. pressbooks.pub
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3500 - 3200 | Strong, Broad |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium to Strong |
| O-H bend | 1450 - 1350 | Medium |
| C-O stretch | 1150 - 1000 | Strong |
| C-S stretch | 800 - 600 | Weak to Medium |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to IR spectroscopy. asianjournalofphysics.com While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. nih.gov This makes Raman particularly useful for observing non-polar or symmetric vibrations.
For this compound, Raman spectroscopy can provide valuable data on the carbon backbone and the C-S bonds:
C-S Stretching: The C-S stretching vibrations, which are often weak in the IR spectrum, can give rise to more intense and easily identifiable peaks in the Raman spectrum, typically in the 700-600 cm⁻¹ range.
C-C Stretching: The stretching vibrations of the carbon-carbon bonds of the sugar backbone appear in the 1200-800 cm⁻¹ region and provide a "fingerprint" of the molecule's structure.
S-C-S Bending: Bending vibrations of the S-C-S group can also be observed at lower frequencies.
The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of this compound, aiding in its definitive identification and structural analysis. rsc.org
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution.
Single-Crystal X-ray Diffraction for Definitive Absolute Configuration and Solid-State Conformation
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide unambiguous information about its molecular structure. researchgate.netacs.org This technique yields precise bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the solid state. researchgate.net
For acyclic sugar derivatives like this compound, a key conformational feature is the arrangement of the carbon backbone. Studies on similar acyclic sugar derivatives have shown that they can adopt either an extended, zig-zag conformation or a folded, "sickle" conformation. researchgate.net The preferred conformation is influenced by a variety of intramolecular interactions, such as hydrogen bonding between hydroxyl groups, and steric interactions.
The crystal structure would definitively establish:
Absolute Configuration: Confirming the 'L' configuration of the rhamnose precursor and the stereochemistry at each chiral center.
Molecular Conformation: Revealing whether the carbon chain is in an extended or folded arrangement. For example, some N-aryl D-fructosamines, which are also acyclic sugar derivatives, have been found to crystallize in a zigzag conformation. researchgate.net
Intermolecular Interactions: Detailing the network of hydrogen bonds and van der Waals forces that dictate the crystal packing.
Table 3: Potential Crystallographic Data for this compound (Hypothetical)
| Parameter | Description |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | Describes the symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |
| Bond Lengths (Å) | e.g., C-C, C-O, C-S bond distances |
| Bond Angles (°) | e.g., O-C-C, C-S-C bond angles |
| Torsion Angles (°) | Defines the conformation of the carbon backbone |
This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools for complementing experimental data and providing deeper insights into the structural and energetic properties of molecules. rsc.orgmdpi.com For this compound, these methods can be used to predict its stable conformations, simulate spectroscopic properties, and rationalize experimental findings.
Using methods like Density Functional Theory (DFT), it is possible to:
Perform Conformational Searches: To identify the low-energy conformers of the molecule in the gas phase or in solution. This can help to understand the conformational flexibility of the acyclic chain.
Predict Spectroscopic Data: Theoretical IR and Raman spectra can be calculated and compared with experimental spectra to aid in the assignment of vibrational bands. ucl.ac.uk
Analyze Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity.
Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of this compound in solution, providing information on its conformational landscape and interactions with solvent molecules over time. These computational approaches, when used in synergy with experimental spectroscopic and crystallographic data, provide a comprehensive understanding of the structure and properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Transition State Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine ground-state properties, identify reactive sites, and analyze the stability of transition states in chemical reactions.
Detailed DFT studies specifically focused on this compound are not extensively available in public literature. However, research on related sugar thioacetals demonstrates the utility of DFT in understanding their chemical behavior. For instance, DFT calculations have been used to investigate the reaction mechanisms of sugar thioacetals, suggesting that the stereochemical arrangement of hydroxyl groups significantly influences reactivity. nih.govacs.org Studies on the dehydration of sugar thioacetals indicate that substrates with anti-stereochemistry at the C-2 and C-3 positions, such as the L-rhamnose derivative, can be unreactive under certain conditions, a behavior that can be rationalized through computational analysis of reaction intermediates and transition state energies. acs.org
For this compound, DFT calculations would focus on several key areas:
Optimized Geometry: Determining the lowest energy three-dimensional structure.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, this would highlight the reactivity of the hydroxyl groups and the sulfur atoms of the mercaptal group.
Transition State Analysis: In studying potential reactions like hydrolysis or oxidation, DFT can model the transition state structures and calculate their activation energies, providing a mechanistic understanding of the reaction pathways. rsc.orgacs.org
The following table outlines key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound.
| Descriptor | Symbol | Formula | Significance for Reactivity |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Indicates electron-donating ability; higher energy suggests greater reactivity toward electrophiles. |
| LUMO Energy | ELUMO | - | Indicates electron-accepting ability; lower energy suggests greater reactivity toward nucleophiles. |
| Energy Gap | ΔE | ELUMO - EHOMO | Represents chemical stability and reactivity; a smaller gap implies higher polarizability and reactivity. mdpi.com |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; harder molecules are less reactive. mdpi.com |
| Chemical Softness | S | 1 / η | Reciprocal of hardness; softer molecules are more reactive. mdpi.com |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω | μ2 / (2η) where μ = -χ | Quantifies the energy lowering of a system when it accepts electrons from the environment. mdpi.com |
Conformational Searching and Energy Landscape Mapping
As an acyclic, flexible molecule, this compound can adopt numerous conformations due to rotation around its single bonds. Conformational searching is a computational process that systematically or stochastically explores the potential energy surface of a molecule to identify stable conformers (local energy minima) and the transition states that connect them. The resulting energy landscape map provides a comprehensive view of the molecule's conformational possibilities and their relative energies. researchgate.net
Experimental NMR studies on the peracetylated diethyl dithioacetal of L-rhamnose have provided significant insight into its preferred shape in solution. The observed proton-proton coupling constants are consistent with a favored conformation in which the carbon-atom backbone is fully extended in a planar, zig-zag arrangement. researchgate.net This extended form minimizes steric hindrance between adjacent substituents.
However, other conformations, such as bent or "sickle" shapes, are also possible. A full conformational search would elucidate the energy penalties associated with deviating from the favored zig-zag form. The key rotational bonds (dihedral angles) that define the backbone conformation of this compound are critical variables in such a study.
The table below lists the primary dihedral angles that would be systematically rotated during a conformational search to map the energy landscape.
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| φ1 | S-C1-C2-C3 | Rotation around the C1-C2 bond. |
| φ2 | C1-C2-C3-C4 | Rotation around the C2-C3 bond. |
| φ3 | C2-C3-C4-C5 | Rotation around the C3-C4 bond. |
| φ4 | C3-C4-C5-C6 | Rotation around the C4-C5 bond. |
Mapping the energy as a function of these angles would reveal the low-energy basins corresponding to stable conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior on a timescale from femtoseconds to microseconds. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic nature of conformational changes, the role of intramolecular hydrogen bonding, and the influence of the surrounding environment, such as a solvent. mdpi.comnih.gov
For this compound, an MD simulation would provide insights beyond the static picture of conformational analysis. It would show how the molecule transitions between different conformations, the lifetimes of these states, and the flexibility of different parts of the molecule, such as the dithioacetal "head" and the polyol "tail". mdpi.com
A crucial aspect explored by MD is the effect of the solvent. nih.gov
In Aqueous Solution: Water molecules can form hydrogen bonds with the hydroxyl groups of the sugar chain. These interactions can stabilize certain conformations over others and mediate the formation and breaking of intramolecular hydrogen bonds within the this compound molecule itself.
In Apolar Solvents: In a non-polar environment, intramolecular hydrogen bonding would likely become more dominant in dictating the preferred conformation, potentially leading to more compact or folded structures compared to those in water.
The setup for a typical MD simulation involves defining several key parameters, as outlined in the table below.
| Parameter | Description | Typical Choice for a Carbohydrate Simulation |
|---|---|---|
| Force Field | A set of functions and parameters used to calculate the potential energy of the system. | CHARMM, AMBER, GROMOS, or OPLS with specific carbohydrate parameter sets (e.g., GLYCAM). |
| Solvent Model | Describes the properties of the solvent molecules. | Explicit water models like TIP3P or SPC/E for aqueous simulations. |
| Simulation Box | The periodic boundary box containing the solute and solvent molecules. | Cubic or rectangular, with the solute at least 10-12 Å from the box edge. |
| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) ensemble to mimic laboratory conditions. |
| Temperature & Pressure | The target temperature and pressure for the simulation. | 298 K (25 °C) and 1 atm. |
| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (μs), depending on the process being studied. |
By analyzing the trajectory from an MD simulation, researchers can calculate properties like root-mean-square deviation (RMSD) to assess conformational stability, radial distribution functions (RDFs) to understand solvent organization, and hydrogen bond lifetimes to quantify dynamic interactions.
Future Research Directions and Unexplored Avenues in L Rhamnose Diethyl Mercaptal Chemistry
Development of Next-Generation Catalytic Systems for Mercaptalization and Derivatization
The synthesis of L-rhamnose diethyl mercaptal itself, and its subsequent chemical transformations, heavily rely on catalytic processes. The traditional use of strong acids like concentrated hydrochloric acid for mercaptalization presents challenges, including harsh reaction conditions and environmental concerns associated with reagents like ethanethiol (B150549). google.com The future in this area lies in the development of milder, more selective, and recyclable catalytic systems.
Research is moving towards heterogeneous catalysts and novel Lewis and Brønsted acids that can facilitate the thioacetalization process under more benign conditions. organic-chemistry.orgorganic-chemistry.org The development of next-generation catalytic systems is aimed at improving catalyst efficiency, reducing catalyst loading, and enhancing cost-effectiveness and environmental sustainability.
Future research could focus on the following areas:
Solid-Supported Catalysts: Investigating solid-supported acid catalysts, such as silica (B1680970) gel-supported p-toluenesulfonic acid or tungstophosphoric acid, could offer advantages like simplified purification, catalyst recycling, and applicability to flow chemistry systems. organic-chemistry.orgorganic-chemistry.org
Mild Lewis Acid Catalysis: Exploring a broader range of water-stable Lewis acids, such as yttrium triflate or hafnium triflate, could provide highly chemoselective methods for thioacetalization, minimizing side reactions and being compatible with a wider array of functional groups. organic-chemistry.org
Organocatalysis: The application of metal-free organocatalysts for the derivatization of the hydroxyl groups on the this compound backbone is a promising avenue. These catalysts can offer unique regioselectivity in acylation or silylation reactions, avoiding the use of toxic heavy metals.
Enzymatic Approaches: While challenging due to the non-natural thioacetal group, the exploration of engineered enzymes for the regioselective modification of this compound could offer unparalleled selectivity under mild, aqueous conditions.
A comparative table of potential catalytic systems is presented below.
| Catalyst Type | Potential Advantages | Representative Examples |
| Homogeneous Brønsted Acids | High activity, low cost | p-Toluenesulfonic acid, Tungstophosphoric acid organic-chemistry.org |
| Homogeneous Lewis Acids | High chemoselectivity, mild conditions | Yttrium triflate, Hafnium triflate, Iodine organic-chemistry.orgacs.org |
| Heterogeneous Catalysts | Recyclability, suitable for flow synthesis | Silica-supported acids, Polymer-bound catalysts |
| Organocatalysts | Metal-free, unique selectivity | 1,2-Diamines for regioselective acylation diva-portal.org |
| Biocatalysts (Engineered) | High regio- and stereoselectivity, green conditions | Lipases, Proteases |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
This compound, with its array of stereocenters and functional groups, is a platform for discovering new chemical reactions. The dithioacetal group is not merely a protecting group; its sulfur atoms can influence the reactivity of the entire molecule, enabling transformations not seen in its oxygen-analogue counterparts. libretexts.org
Recent studies have shown that sugar thioacetals can undergo selective dehydration at the C-2 position under mild basic conditions to form ketene (B1206846) dithioacetals. ucl.ac.ukacs.org However, thioacetals derived from L-rhamnose were found to be unreactive under these conditions unless first acetylated, highlighting the subtle influence of the sugar's stereochemistry on its reactivity. ucl.ac.ukacs.org This opens up avenues for further investigation into controlling these novel transformations.
Key areas for future exploration include:
Stereochemically-Controlled Eliminations: A deeper investigation into the factors governing the selective dehydration of this compound derivatives is warranted. This could lead to predictable and high-yielding syntheses of unsaturated sugar derivatives, which are valuable chiral building blocks. ucl.ac.ukacs.org
Radical-Mediated Reactions: The C-S bonds of the dithioacetal can be homolytically cleaved to generate carbon-centered radicals. Exploring photoredox catalysis could unlock novel C-C bond-forming reactions starting from this compound, allowing for chain extension or cyclization.
Umpolung Reactivity: The classic Corey-Seebach reaction involves the deprotonation of a 1,3-dithiane (B146892) to reverse the polarity of the carbonyl carbon. Applying this concept to this compound could enable its use as a nucleophilic chiral acyl anion equivalent, opening up a host of possibilities for asymmetric synthesis. acs.org
Metal-Catalyzed Cross-Coupling: The C-S bonds could potentially participate in transition-metal-catalyzed cross-coupling reactions, allowing for the direct introduction of aryl, vinyl, or alkyl groups at the anomeric position, bypassing traditional glycosylation strategies.
Integration with Modern Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, reproducibility, and scalability. acs.org The synthesis and derivatization of carbohydrates, including this compound, are particularly well-suited for this technological shift. nih.govtufts.edu
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly exothermic or sensitive reactions involving carbohydrate derivatives. acs.orgtufts.edu Furthermore, integrating flow reactors with automated purification and analysis systems can create fully automated platforms for synthesizing complex molecules. nih.govrsc.org
Future research should focus on:
Telescoped Synthesis: Developing multi-step flow sequences that convert L-rhamnose directly into protected and functionalized derivatives of its diethyl mercaptal without isolating intermediates. This would significantly reduce synthesis time and waste. tufts.edu
Automated Glycan Assembly (AGA): While AGA typically focuses on building oligosaccharides, the principles can be adapted. acs.orgfu-berlin.de An automated platform could use this compound as a starting scaffold, sequentially adding other building blocks through a series of flow reactors, each performing a specific chemical transformation (e.g., protection, deprotection, coupling).
Photochemistry in Flow: Combining flow chemistry with photochemistry can enable novel transformations, such as the radical reactions mentioned previously, in a safe and controlled manner. numberanalytics.com This could be applied to the derivatization of this compound to create unique molecular architectures.
The table below outlines the potential benefits of integrating flow chemistry with the synthesis of this compound derivatives.
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Poor heat transfer, risk of thermal runaway | Excellent heat transfer, small reactor volume, enhanced safety |
| Scalability | Difficult and often requires re-optimization | Straightforward by running the system for longer or "numbering-up" |
| Reproducibility | Can be variable due to mixing and temperature gradients | Highly reproducible due to precise control of parameters |
| Automation | Challenging to fully automate | Readily integrated with pumps, robotics, and online analysis |
| Multi-step Synthesis | Requires isolation and purification at each step | Allows for "telescoping" of reactions, reducing manual handling |
Exploration of this compound as a Scaffold for Library Synthesis
The inherent chirality and dense functionality of sugars make them ideal scaffolds for the synthesis of natural product-like compound libraries for drug discovery. researchgate.netresearchgate.net L-rhamnose, as a readily available L-sugar, provides a unique chiral framework that is enantiomeric to the more common D-sugars at several positions. rsc.org this compound, by providing a stable, open-chain form of the sugar, is an excellent starting point for building diverse molecular libraries. ucl.ac.uk
The hydroxyl groups at the C-2, C-3, C-4, and C-5 positions can be selectively functionalized to create a wide range of derivatives. This "scaffold-based" approach allows for the systematic exploration of chemical space around a core chiral structure.
Future directions in this area include:
Combinatorial Derivatization: Developing robust protocols for the parallel synthesis of libraries where the four hydroxyl groups of this compound are decorated with a variety of chemical moieties (e.g., esters, ethers, carbamates) using automated synthesis platforms.
Synthesis of Novel Heterocycles: Using the polyol chain of this compound as a template to construct novel chiral heterocyclic systems, such as tetrahydrofurans, tetrahydropyrans, or pyrrolidines, which are common motifs in biologically active molecules. ucl.ac.ukresearchgate.net
Peptidomimetic Scaffolds: Transforming this compound into sugar amino acid analogues or other peptidomimetic structures. acs.org These can be incorporated into peptides to create novel folded structures or to act as enzyme inhibitors.
Fragment-Based Drug Discovery: Synthesizing a library of small, simple derivatives of this compound for use in fragment-based screening campaigns against various biological targets.
By systematically modifying the this compound scaffold, it is possible to generate libraries of new chemical entities with high structural diversity and three-dimensional complexity, increasing the probability of discovering novel bioactive compounds.
Q & A
Q. What are the key synthetic methodologies for L-Rhamnose diethyl mercaptal, and how do reaction conditions influence yield?
this compound is synthesized by reacting L-rhamnose with ethanethiol under acidic catalysis, typically using HCl or H₂SO₄. The reaction involves converting the carbonyl group at the anomeric carbon to a dithioacetal. Critical parameters include stoichiometric ratios of ethanethiol to sugar, temperature (typically 25–50°C), and reaction time (6–24 hours). Purification often involves column chromatography or recrystallization. Variations in acid strength or solvent polarity can affect stereochemical outcomes and yield .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the dithioacetal structure and anomeric configuration.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (270.40 g/mol, C₁₀H₂₂O₄S₂) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify thioether (C-S) and hydroxyl (O-H) stretching vibrations .
- X-ray Crystallography : For definitive structural elucidation, though single-crystal data for L-Rhamnose derivatives are less common than for D-Glucose analogs .
Q. What are the primary chemical properties of this compound relevant to carbohydrate chemistry?
- Stability : Thioether bonds resist hydrolysis under basic conditions, making it suitable for protecting sugar hydroxyl groups during synthesis.
- Solubility : High in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.
- Stereochemical Rigidity : The dithioacetal group locks the anomeric carbon, preventing mutarotation .
Advanced Research Questions
Q. How can this compound be utilized in glycosidase inhibition studies?
Thio-sugar derivatives like this compound act as competitive inhibitors by mimicking natural carbohydrate substrates. Experimental design should include:
- Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀ values) against target glycosidases.
- Structural Analysis : Co-crystallization with enzymes to study binding interactions.
- Control Experiments : Compare with D-Glucose diethyl mercaptal to assess stereospecific effects .
Q. What strategies resolve contradictions in reported bioactivity data for thio-sugar derivatives?
Discrepancies may arise from:
Q. How can this compound be integrated into biomaterial design?
Its stable thioether bonds enable covalent conjugation with polymers or peptides. Methodological steps include:
- Functionalization : Introduce reactive groups (e.g., azides) for click chemistry.
- Biocompatibility Testing : Use in vitro cytotoxicity assays (e.g., MTT assay) and in vivo models.
- Drug Delivery Applications : Load with therapeutic agents and evaluate release kinetics .
Methodological Considerations
- Synthetic Optimization : Use anhydrous conditions to prevent hydrolysis of intermediates.
- Ethical Compliance : For biomedical studies, adhere to institutional guidelines for biomaterial testing (e.g., IRB approval) .
- Data Reproducibility : Report detailed synthetic protocols and characterization data to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
